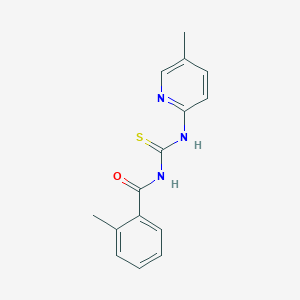

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a benzamide moiety and a pyridine ring, contributes to its diverse chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate . The reaction proceeds under mild conditions, and the product is obtained in high yields. The compound is then purified through crystallization and characterized using various spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the benzamide or pyridine rings .

Applications De Recherche Scientifique

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide has several scientific research applications:

Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: The compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria.

Mécanisme D'action

The mechanism of action of 2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide involves its interaction with various molecular targets. The thiourea moiety can coordinate with metal ions, forming stable complexes that exhibit biological activity. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Additionally, its anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: This compound has a similar structure but with a different substitution pattern on the pyridine ring.

4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide: Another related compound with a different alkyl chain length.

Uniqueness

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 5-methyl group on the pyridine ring enhances its ability to form stable complexes with metal ions and increases its antibacterial potency .

Activité Biologique

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a thiourea derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a benzamide moiety and a 5-methylpyridine ring, which contribute to its pharmacological potential. This article explores the biological activities of this compound, focusing on its antibacterial, anticancer, and other therapeutic properties, supported by relevant data and case studies.

- Molecular Formula : C14H13N3OS

- Molecular Weight : 271.338 g/mol

- CAS Number : 35939-14-1

1. Antibacterial Activity

The compound exhibits significant antibacterial properties against various strains of bacteria, including both gram-positive and gram-negative species. Research indicates:

- Minimum Inhibitory Concentration (MIC) : The MIC values range from 40 to 50 µg/mL against organisms such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Inhibition Zones : The inhibition zones measured were 29 mm for E. faecalis, 24 mm for P. aeruginosa, 30 mm for S. typhi, and 19 mm for K. pneumoniae, indicating comparable efficacy to standard antibiotics like ceftriaxone .

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Viability : In vitro studies showed that treatment with the compound led to a decrease in cell viability in cancer cell lines, with an IC50 value observed at approximately 225 µM against breast cancer cells (MCF-7) .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by alterations in cell morphology and significant changes in lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane integrity loss .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| 4-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | Similar structure | Moderate | Low |

| N-(4-chloro-benzoyl)-thiourea | Different substitutions | High | Moderate |

This table illustrates that while some similar compounds exhibit high antibacterial activity, they may lack the anticancer efficacy seen in this compound.

Case Study 1: Antibacterial Efficacy

A study comparing various thiourea derivatives highlighted that the compound showed superior antibacterial activity compared to other derivatives with similar structures. The research employed standard agar diffusion methods to assess efficacy against multi-drug resistant strains .

Case Study 2: Anticancer Potential

In a separate investigation focusing on breast cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that treated cells were arrested in the S phase of the cell cycle, indicating potential mechanisms for inducing apoptosis .

Propriétés

IUPAC Name |

2-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-10-7-8-13(16-9-10)17-15(20)18-14(19)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHWSRRIPUBRCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.